molecular formula C5H3BrClN B1266251 2-Bromo-6-chloropyridine CAS No. 5140-72-7

2-Bromo-6-chloropyridine

Cat. No. B1266251
CAS RN: 5140-72-7
M. Wt: 192.44 g/mol
InChI Key: JWTZSVLLPKTZJP-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

A solution of n-Buli (2.5 M, 24.91 mL, 62.3 mmol) in freshly distilled THF (100 mL) was cooled to −78° C., followed by the addition of a solution of 2-bromo-6-chloropyridine (10.0 g, 51.96 mmol) in 10 mL THF. The resulting dark colored mixture was stirred at this temperature for 45 min. A solution of triisopropylborate (11.72 g, 62.3 mmol) was added and the mixture was stirred at −78° C. for 2 h, and warmed to RT and stirred for an additional 1 h. The mixture was quenched by slow addition of 3% aq NaOH solution (400 mL). The resulting aqueous layer was collected and acidified down to pH 5-6 by dropwise addition of 3N HCl (180 mL), keeping the internal temperature below 5° C. The mixture was extracted with EtOAc and the combined organic layers were dried, filtered and concentrated. The residue was recrystallized from Et2O to give 6-chloropyridin-2-ylboronic acid (6 g, 73.6%) as a white solid. MS (ESI, pos. ion) m/z: 158 (M+1); 1H NMR (DMSO-d6, 300 MHz): δ ppm 8.51 (brs, 1H), 7.84 (m, 2H), 7.51-7.48 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.72 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C([O:12][B:13](OC(C)C)[O:14]C(C)C)(C)C>C1COCC1>[Cl:8][C:4]1[N:3]=[C:2]([B:13]([OH:14])[OH:12])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.72 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark colored mixture was stirred at this temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by slow addition of 3% aq NaOH solution (400 mL)
CUSTOM
Type
CUSTOM
Details
The resulting aqueous layer was collected
ADDITION
Type
ADDITION
Details
acidified down to pH 5-6 by dropwise addition of 3N HCl (180 mL)
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from Et2O

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=CC(=N1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.